1-Chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene
Description
1-Chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene is an aromatic compound with a complex structure that includes a nitro group, a methoxy group, a chloro group, and two methyl groups attached to a benzene ring
Properties
IUPAC Name |
1-chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5-6(2)9(14-3)8(11(12)13)4-7(5)10/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWCRUWAPFERBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)OC)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene typically involves multiple steps. One common method is the nitration of 1-Chloro-4-methoxy-2,3-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation or alkylation, due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3) for electrophilic aromatic substitution.
Oxidation: Potassium permanganate or chromium trioxide for oxidation of methyl groups.
Major Products
Amines: From the reduction of the nitro group.
Halogenated Derivatives: From electrophilic aromatic substitution.
Carboxylic Acids: From the oxidation of methyl groups.
Scientific Research Applications
1-Chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets through its nitro group, which can undergo bioreduction to form reactive intermediates that can damage cellular components . The methoxy and chloro groups may also influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-chloro-4-nitrobenzene: Similar structure but lacks the two methyl groups.
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Contains a fluorine atom instead of the methyl groups.
2-Iodo-4-methoxy-1-nitrobenzene: Contains an iodine atom instead of the chlorine and methyl groups.
Uniqueness
1-Chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and potential applications. The presence of both electron-donating (methoxy and methyl groups) and electron-withdrawing (nitro and chloro groups) substituents makes it a versatile compound for various chemical transformations and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
